![molecular formula C19H16ClN3O2S B2889228 N-(4-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 932301-03-6](/img/structure/B2889228.png)
N-(4-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines, which are important regulators of immune function. CP-690,550 has shown promising results in preclinical studies and has been investigated in clinical trials for the treatment of various autoimmune diseases.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking Studies
The compound has been explored in the context of synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. This synthetic route begins with 4-chlorophenoxyacetic acid, progressing through several steps to yield compounds with potential anti-bacterial properties against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. Notably, certain derivatives exhibited exceptional antibacterial activity, comparable to standard antibiotics like ciprofloxacin. Molecular docking studies were conducted to identify the active binding sites on the α-chymotrypsin enzyme protein, demonstrating a significant correlation with bioactivity data (Siddiqui et al., 2014).
Vibrational Spectroscopic Analysis
Another study focused on the vibrational signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, using Raman and Fourier transform infrared spectroscopy. Through density functional theory, the study characterized the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers of the compound. This analysis provided insights into the stability driven by stereo-electronic interactions. The research also delved into pharmacokinetic properties via adsorption, distribution, metabolism, excretion, and toxicity results, and in-silico docking suggested inhibition activity against viruses (Mary et al., 2022).
Anticancer and Antimicrobial Potential
Research on the synthesis of a series of 4-arylsulfonyl-1,3-oxazoles, including derivatives of the compound , evaluated their anticancer activities. One derivative showed high activity against specific cancer cell lines, indicating potential as a cytostatic agent. The study highlights the potential of these compounds in developing new anticancer drugs (Zyabrev et al., 2022).
Antimicrobial and Hemolytic Activities
A novel series of 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives were synthesized and screened for their antibacterial, hemolytic, and thrombolytic activities. Certain derivatives showed significant antibacterial activity and low toxicity, along with promising thrombolytic activity. This suggests their potential in developing treatments for cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-13-3-2-4-16(11-13)23-10-9-21-18(19(23)25)26-12-17(24)22-15-7-5-14(20)6-8-15/h2-11H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPKDDJMBDDZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2889145.png)
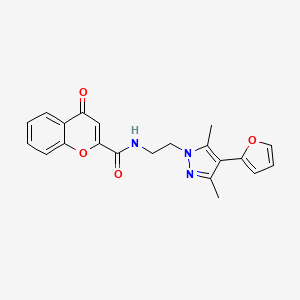
![N-(2,6-dimethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2889147.png)
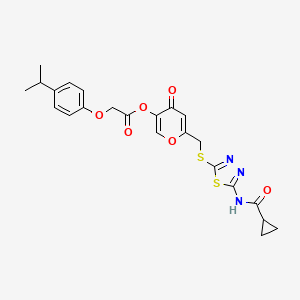
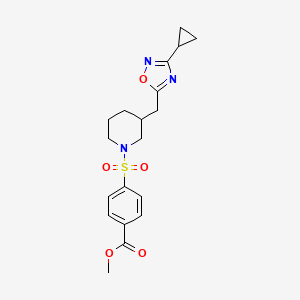
![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889151.png)
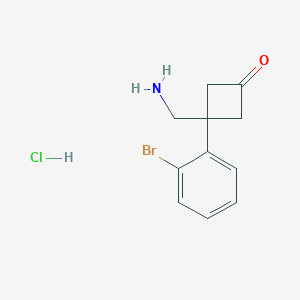
![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2889155.png)
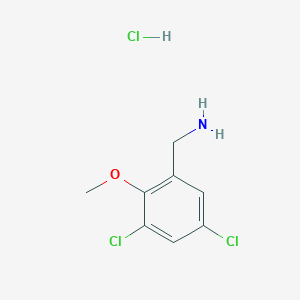
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide](/img/structure/B2889162.png)
![2-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2889163.png)
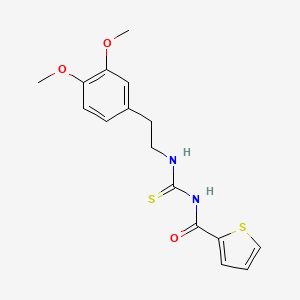
![4-(2-{[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2889167.png)
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2889168.png)